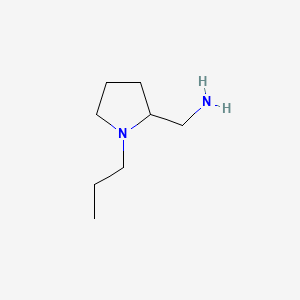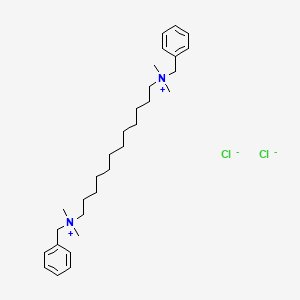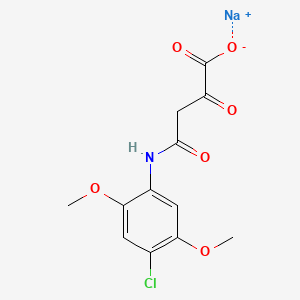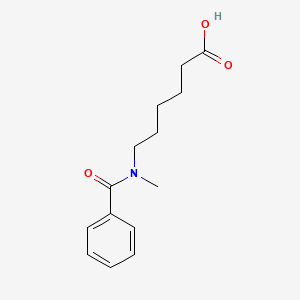
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester is a chemical compound with the molecular formula C27H52O6. It is a derivative of octadecenoic acid, which is a monounsaturated fatty acid. This compound is known for its unique structure, which includes multiple ether linkages, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester typically involves the esterification of octadecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and etherification reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structure.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester exerts its effects is primarily through its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,12-Octadecadienoic acid, methyl ester
- Octadecenoic acid, methyl ester
- Cis-9, trans-12 methyl linoleate
Uniqueness
What sets octadecenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester apart from similar compounds is its multiple ether linkages, which confer unique physicochemical properties. These properties make it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers.
Propriétés
Numéro CAS |
109766-29-2 |
|---|---|
Formule moléculaire |
C27H52O6 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl (E)-octadec-2-enoate |
InChI |
InChI=1S/C27H52O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(28)33-26-25-32-24-23-31-22-21-30-20-19-29-2/h17-18H,3-16,19-26H2,1-2H3/b18-17+ |
Clé InChI |
OKGRXLOXULWDAN-ISLYRVAYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)OCCOCCOCCOCCOC |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)OCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















